- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen GenerationInorganic Chemistry, 2021, 60(21), 16194-16203,
Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
90965-06-3 structure
Dimethyl (1-diazo-2-oxopropyl)phosphonate
Dimethyl (1-diazo-2-oxopropyl)phosphonate Properties
Names and Identifiers
-
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Ohira-Bestmann Reagent
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
- Bestmann-Ohira Reagent
- Dimethyl (1-azoacetonyl)phosphonate solution
- Dimethyl (acetyldiazomethyl)phosphonate solution
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
- Dimethyl 1-Diazoacetonylphosphonate
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
- Ohira-Bestmann Reagent (10% in Acetonitrile)
- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
- 1-Diazo-1-(dimethyl phosphono)acetone
- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
- Bestmann reagent
- Bestmann-Ohira reagent
- Dimethyl (1-azo-2-oxopropyl)phosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira's reagent
- Ohira-Bestmann phosphonate
- Ohira-Bestmann reagent
- α-Azido-α-(dimethyl phosphono)acetone
- 90965-06-3
- dimethyl 1-diazo-2-oxopropylphosphonate
- CS-0044356
- dimethyl 1-diazo-2-oxopropylphoshonate
- BCP08419
- Bestmann ohira reagent
- J-520342
- Q18231124
- dimethyl 1-diazo-2-oxopropylphos-phonate
- EN300-133907
- STL433300
- dimethyl (1-diazo-2-oxo-propyl)-phosphonate
- alpha-Azido-alpha-(dimethyl phosphono)acetone
- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
- 1-diazo-1-dimethoxyphosphorylpropan-2-one
- UNII-96G79J0LR6
- Dimethyl (1-diazo-2-oxo-propyl)phosphonate
- DTXCID00406200
- AS-17907
- 96G79J0LR6
- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
- DTXSID70455381
- dimethyl 2-oxo-1-diazo-propylphosphonate
- Dimethyl(1-diazo-2-oxopropyl)phosphonate
- AB32016
- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
- DB-009693
- AKOS006344979
- SCHEMBL25200971
- Ohira Bestmann reagent
- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
- D5048
- dimethyl (1-diazo-2-oxopropyl)-phosphonate
- Ohira-Bestmann Reagent solution (~10% in acetonitrile)
- Bestmann-ohira reagent [MI]
- SCHEMBL17772
- D3546
- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
- +Expand
-
- MFCD07368360
- SQHSJJGGWYIFCD-UHFFFAOYSA-N
- 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
- [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
- 4247670
Computed Properties
- 192.029994g/mol
- 0
- -0.5
- 0
- 5
- 4
- 192.029994g/mol
- 192.029994g/mol
- 54.6Ų
- 12
- 273
- 0
- 0
- 0
- 0
- 1
- 1
- nothing
- 0
Experimental Properties
- 0.77066
- 99.80000
- 1177
- n20/D 1.352-1.354
- No data available
- No data available
- No data available
- Fahrenheit: 35.6 ° f
Celsius: 2 ° c - ~10% in acetonitrile (H-NMR)
- Pale-yellow to Yellow-brown Liquid
- Not determined
- 0.800-0.850 g/mL at 20 °C
Dimethyl (1-diazo-2-oxopropyl)phosphonate Price
Dimethyl (1-diazo-2-oxopropyl)phosphonate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
Reference
- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generationChemRxiv, 2021, 1, 1-10,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
Reference
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell lineEuropean Journal of Medicinal Chemistry, 2016, 122, 436-441,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
Reference
- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype SelectivityJournal of Medicinal Chemistry, 2011, 54(6), 1693-1703,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
Reference
- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubilityBioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
Reference
- Cyclic peptide-polymer complexes and their self-assemblyChemistry - A European Journal, 2009, 15(17), 4428-4436,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
Reference
- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidinesTetrahedron Letters, 2006, 47(11), 1729-1731,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Reference
- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated SystemsCatalysts, 2023, 13(5),,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
Reference
- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reactionScience China: Chemistry, 2010, 53(9), 1937-1945,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt
Reference
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxideTetrahedron, 2006, 62(28), 6673-6680,
Synthetic Circuit 11
Reaction Conditions
Reference
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagentTetrahedron Letters, 2005, 46(38), 6473-6476,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
Reference
- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical FerrocenesOrganic Letters, 2019, 21(12), 4623-4627,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran
Reference
- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde2008, , 69(1),,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
Reference
- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofuransChemical Communications (Cambridge, 2004, (21), 2474-2475,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 10 min, 0 °C
1.2 10 min, 0 °C
Reference
- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-BEuropean Journal of Organic Chemistry, 2003, (5), 821-832,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
Reference
- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8Journal of the American Chemical Society, 2017, 139(23), 7872-7885,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
Reference
- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis MutantJournal of Medicinal Chemistry, 2023, 66(15), 10289-10310,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran
Reference
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol2008, , ,,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
Reference
- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer HydrogenationAdvanced Synthesis & Catalysis, 2011, 353(1), 113-124,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C
Reference
- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazolesChemRxiv, 2021, 1, 1-28,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
Reference
- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclizationOrganic & Biomolecular Chemistry, 2017, 15(38), 8054-8058,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
Reference
- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindolesOrganic Letters, 2015, 17(5), 1308-1311,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane
Reference
- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds2010, , ,,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt
Reference
- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolinesOrganic Chemistry Frontiers, 2016, 3(1), 91-95,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
Reference
- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizationsARKIVOC (Gainesville, 2007, (4), 331-343,
Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products
Dimethyl (1-diazo-2-oxopropyl)phosphonate Suppliers
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Dimethyl (1-diazo-2-oxopropyl)phosphonate Related Literature
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Xiaochuan Xu,Haipeng Zhang,Bin Liu,Jianhui Yang RSC Adv., 2020,10, 8286-8290
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9. Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†Ronald P. H. Jong,Nieck E. Benes,Guido Mul RSC Adv., 2020,10, 31901-31908
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90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Related Products
- 108764-27-8(Acetic acid, diazo(diethoxyphosphinyl)-)
- 141178-42-9(Phosphonic acid, (1-diazo-2-propenyl)-, diethyl ester)
- 21047-57-4(Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester)
- 19734-16-8(Phosphonic acid, (1-diazo-2-oxo-2-phenylethyl)-, diethyl ester)
- 77526-84-2(Phosphonic acid,[1-(hydroxyimino)propyl]-, diethyl ester (9CI))
- 17507-56-1(Acetic acid, diazo(diethoxyphosphinyl)-, ethyl ester)
- 90965-06-3(Dimethyl (1-diazo-2-oxopropyl)phosphonate)
- 60190-78-5(Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester)
- 4202-14-6(Dimethyl (2-oxopropyl)phosphonate)
- 52011-39-9(Phosphonic acid, (2-oxopropyl)-, monomethyl ester)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
99%
100g
316.0
atkchemica
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
95%+
1g/5g/10g/100g
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